CDDO Imidazolide, chemically known as 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole, is a synthetic derivative of the natural triterpenoid compound CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid). This compound has garnered significant attention due to its potent biological activities, including antiproliferative, anti-inflammatory, and cytoprotective effects. CDDO Imidazolide functions primarily through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a critical role in cellular defense against oxidative stress and inflammation .
CDDO Imidazolide is synthesized from oleanolic acid, a naturally occurring triterpenoid found in various plants. The compound belongs to the class of synthetic triterpenoids and is recognized for its strong pharmacological properties. It is classified as an Nrf2 activator and has been studied extensively for its potential therapeutic applications in cancer and kidney diseases .
The synthesis of CDDO Imidazolide involves several key steps:
The synthesis can be performed using established organic chemistry techniques such as refluxing in appropriate solvents and purification through chromatography methods .
The molecular structure of CDDO Imidazolide features a complex arrangement typical of triterpenoids. Its structural formula can be represented as follows:
Key structural characteristics include:
CDDO Imidazolide exhibits several significant chemical reactions:
The primary mechanism through which CDDO Imidazolide exerts its effects involves the activation of the Nrf2 pathway:
CDDO Imidazolide possesses several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential applications in therapeutics .
CDDO Imidazolide has been explored for various scientific applications:
CDDO-Imidazolide (1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl] imidazole), designated CDDO-Im, represents a third-generation synthetic triterpenoid engineered from oleanolic acid, a naturally occurring pentacyclic triterpenoid. Oleanolic acid itself exhibits modest anti-inflammatory and antioxidant activities but requires micromolar concentrations for efficacy, limiting therapeutic utility. Systematic structural optimization in the late 1990s aimed to enhance potency and bioavailability. Honda and colleagues pioneered this effort by modifying key positions: Introduction of a cyano enone at C-2 (A-ring) and a dienone system at C-1,9(11) and C-12 (C-ring) created the intermediate 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO). Subsequent esterification at C-28 with imidazole yielded CDDO-Im, amplifying electrophilicity and biological activity by orders of magnitude [1] [6].
This structural evolution conferred nanomolar-range potency. The imidazolide moiety enhances cellular uptake and enables nucleophilic attack on cysteine residues in target proteins like Kelch-like ECH-associated protein 1. Additional refinements led to analogues such as CDDO-2P-Im (pyridyl substitution), which further improved plasma stability and pharmacokinetics while retaining the core triterpenoid scaffold [1]. Table 1 summarizes the structural progression:
Table 1: Structural Evolution from Oleanolic Acid to CDDO-Im
Compound | Core Modifications | Biological Potency |
---|---|---|
Oleanolic Acid | Unmodified pentacyclic triterpene | IC₅₀ > 10 μM |
CDDO | C-2 cyano group; C-3,12 diketo; C-1,9(11) diene system | IC₅₀ ~ 100 nM |
CDDO-Im | C-28 imidazolide ester | IC₅₀ < 50 nM |
CDDO-2P-Im | 4-(Pyridin-2-yl) imidazole substitution at C-28 | Enhanced stability |
CDDO-Im exerts concentration-dependent pharmacological effects mediated through covalent modification of cysteine residues in regulatory proteins:
Oxidative Stress Mitigation (Nanomolar Range): CDDO-Im activates nuclear factor erythroid 2-related factor 2 (Nrf2), inducing transcription of >200 cytoprotective genes. In human peripheral blood mononuclear cells, CDDO-Im (10 nM) significantly upregulated heme oxygenase 1, NAD(P)H quinone dehydrogenase 1, glutamate-cysteine ligase catalytic subunit, and glutamate-cysteine ligase modifier subunit via antioxidant response elements [5]. This suppresses reactive oxygen species generation in neutrophils and macrophages challenged with lipopolysaccharide or tumor necrosis factor alpha [5] [7].
Anti-Inflammatory Actions (Low Micromolar Range): At higher concentrations, CDDO-Im disrupts pro-inflammatory signaling cascades. It inhibits nuclear factor kappa B activation by targeting inhibitor of nuclear factor kappa B kinase subunit beta, reduces interleukin 6, tumor necrosis factor alpha, and monocyte chemoattractant protein 1 in ischemic kidneys and septic lungs, and attenuates interferon alpha/beta responses implicated in red blood cell alloimmunization [2] [3] [7]. Table 2 highlights key models:
Table 2: Pharmacological Effects of CDDO-Im in Disease Models
Disease Context | Key Findings | Reference |
---|---|---|
Acute Lung Injury (Hyperoxia) | 30 μmol/kg CDDO-Im reduced inflammation, DNA damage, and mortality via Nrf2 | [2] |
Ischemic Acute Kidney Injury | 30 μmol/kg CDDO-Im improved survival, renal function, and histology; suppressed IL-6 | [3] |
Sepsis (LPS Model) | CDDO-Im pretreatment attenuated cytokine storm and ROS in human PBMCs/neutrophils | [5] |
Post-Stroke Depression | 5 mg/kg CDDO-Im reduced depressive behavior and hippocampal oxidative stress | [8] |
CDDO-Im serves as a benchmark compound for elucidating the Keap1-Nrf2-ARE (antioxidant response element) pathway. Under basal conditions, Nrf2 is sequestered by Kelch-like ECH-associated protein 1 in the cytoplasm and targeted for proteasomal degradation. CDDO-Im modifies specific cysteine residues (e.g., Cys151) on Kelch-like ECH-associated protein 1, impairing its ubiquitin ligase activity. This allows Nrf2 nuclear translocation and binding to antioxidant response elements, initiating transcription of cytoprotective genes (Fig. 1) [2] [6].
Fig. 1: Mechanism of Nrf2 Activation by CDDO-ImCDDO-Im → Covalent modification of Kelch-like ECH-associated protein 1 → Nrf2 dissociation → Nuclear translocation → ARE binding → Transcription of HO-1, NQO1, GCLC, etc.
Beyond antioxidant induction, CDDO-Im reveals multitargeted effects through reactive cysteine modification:
Its ability to concurrently activate Nrf2 and inhibit pro-inflammatory and oncogenic kinases makes CDDO-Im a unique molecular probe for dissecting cross-talk between cytoprotective and stress-response pathways. Research leveraging CDDO-Im has validated Nrf2 as a therapeutic target for ischemia-reperfusion injury, inflammatory disorders, and cancer stem cell-driven malignancies [3] [7] [9]. Table 3 summarizes its multitargeted actions:
Table 3: Multitargeted Effects of CDDO-Im Beyond Nrf2 Activation
Molecular Target | Functional Consequence | Biological Impact | |
---|---|---|---|
Kelch-like ECH-associated protein 1 (Cys151) | Nrf2 stabilization and nuclear accumulation | Antioxidant gene induction | |
Glucose-regulated protein 78 | Unfolded protein response activation | Apoptosis in multiple myeloma | [4] |
Inhibitor of nuclear factor kappa B kinase subunit beta | Nuclear factor kappa B inhibition | Reduced pro-inflammatory cytokines | [6] |
Mammalian target of rapamycin | Kinase activity inhibition | Suppressed protein synthesis | [6] |
Ubiquitin-specific-processing protease 7 | Disrupted p53/MDM2 interaction | Enhanced tumor suppression | [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1